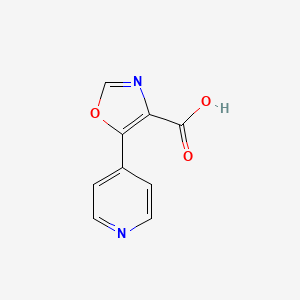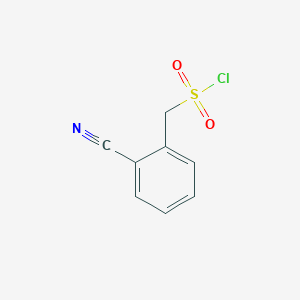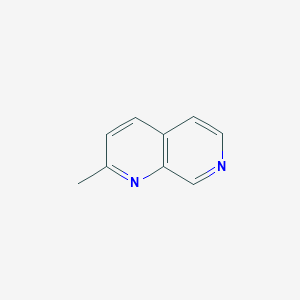
2-甲基-1,7-萘啶
描述
2-Methyl-1,7-naphthyridine is a heterocyclic compound . It is a derivative of naphthyridine, which is a class of compounds that have shown diverse biological activities and photochemical properties .
Synthesis Analysis
The synthesis of naphthyridines, including 2-Methyl-1,7-naphthyridine, has been a topic of interest in recent years. Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The molecular formula of 2-Methyl-1,7-naphthyridine is C9H8N2 . It is a derivative of naphthyridine, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
Naphthyridines, including 2-Methyl-1,7-naphthyridine, have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .Physical And Chemical Properties Analysis
The average mass of 2-Methyl-1,7-naphthyridine is 144.173 Da . More detailed physical and chemical properties were not found in the search results.科学研究应用
Anticancer Activity
2-Methyl-1,7-naphthyridine derivatives have been studied for their potential anticancer properties. These compounds can interfere with various cellular processes in cancer cells, leading to inhibited growth or induced cell death . The specific mechanisms by which they exert their anticancer effects can vary, including the disruption of DNA replication, inhibition of protein kinases, or induction of apoptosis.
Antiinfectious Agents
Naphthyridines, including 2-Methyl-1,7-naphthyridine, have shown promise as antiinfectious agents. Their ability to act against bacteria, viruses, and other pathogens makes them valuable in the development of new antibiotics and antiviral drugs . The structural versatility of naphthyridines allows for the synthesis of numerous derivatives, potentially leading to compounds with enhanced efficacy and reduced resistance.
Neurological Applications
Research has indicated that naphthyridine compounds may have neurological applications, possibly as treatments for neurodegenerative diseases or as neuroprotective agents . Their interaction with neural pathways and neurotransmitter systems could be leveraged to modulate brain activity and provide therapeutic benefits.
Psychotropic Effects
Some naphthyridines have been found to possess psychotropic effects, influencing psychological behavior and mental states . These effects could be harnessed in the development of medications for psychiatric disorders, such as depression, anxiety, or schizophrenia.
Cardiovascular System Impact
The impact of naphthyridines on the cardiovascular system has been a subject of study, with some compounds showing potential as treatments for cardiovascular diseases . They may affect blood pressure regulation, heart rhythm, and other aspects of cardiovascular function.
Immune Response Modulation
Naphthyridines have been observed to modulate the immune response, which could be beneficial in treating autoimmune diseases or in enhancing the body’s defense against infections . By adjusting the activity of immune cells, these compounds could help in regulating inflammation and immune reactions.
安全和危害
While specific safety data for 2-Methyl-1,7-naphthyridine was not found, safety data for a similar compound, 2-Methyl-1,8-naphthyridine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
属性
IUPAC Name |
2-methyl-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-2-3-8-4-5-10-6-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWNVMZYYSSWHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,7-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



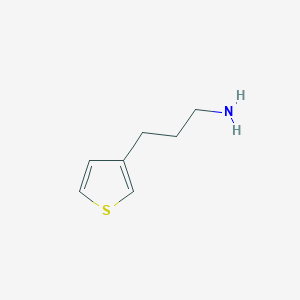







![1-[2-(2-Furyl)-4-mercapto-6-methylpyrimidin-5-yl]ethanone](/img/structure/B1355484.png)
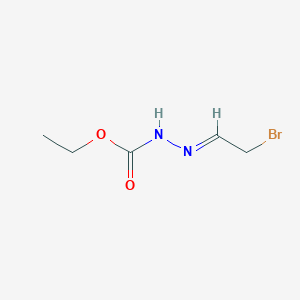
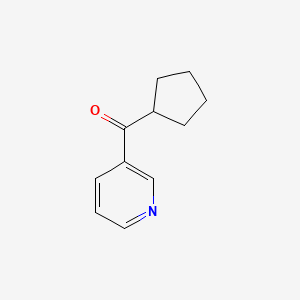
![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)
